![molecular formula C26H29N3O B5693761 N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5693761.png)
N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine, also known as BBMP, is a chemical compound that has been extensively studied for its potential application in the field of medicinal chemistry. BBMP is a piperazine derivative that exhibits a unique combination of molecular properties, including high solubility and bioavailability, making it an attractive candidate for drug development. In
作用機序
The mechanism of action of N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the replication of various viruses, including HIV and herpes simplex virus. This compound has also been shown to exhibit neuroprotective effects, potentially making it a therapeutic agent for neurodegenerative diseases.
実験室実験の利点と制限
N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine has several advantages as a compound for lab experiments. It exhibits high solubility and bioavailability, making it easy to administer to cells or animals. Additionally, this compound has been shown to exhibit low toxicity, making it a relatively safe compound to work with. However, one limitation of this compound is that it can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be investigated further for its potential as an anticancer agent, particularly in combination with other drugs. Finally, the mechanism of action of this compound could be further elucidated, potentially leading to the development of more potent and selective compounds.
合成法
N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine can be synthesized using a variety of methods, including the condensation reaction between 4-(4-methylbenzyl)-1-piperazine and 4-(benzyloxy)benzaldehyde. This reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and a solvent, such as ethanol. The resulting product is then purified using techniques such as recrystallization or chromatography.
科学的研究の応用
N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine has been studied extensively for its potential application in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial effects. Additionally, this compound has been investigated for its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(E)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-(4-phenylmethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O/c1-22-7-9-24(10-8-22)20-28-15-17-29(18-16-28)27-19-23-11-13-26(14-12-23)30-21-25-5-3-2-4-6-25/h2-14,19H,15-18,20-21H2,1H3/b27-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTWCVYJOOBVJY-ZXVVBBHZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5693680.png)
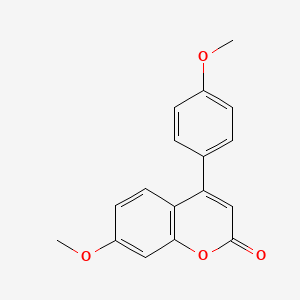

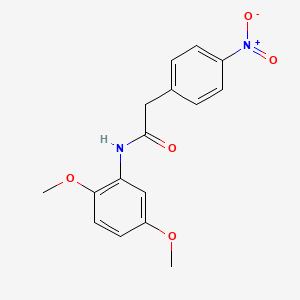

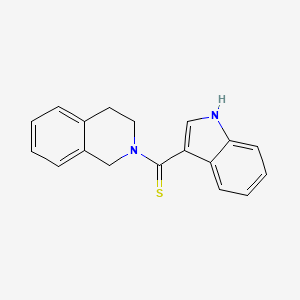
![N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline](/img/structure/B5693722.png)
![6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5693728.png)
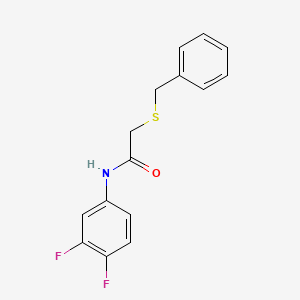

![methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5693747.png)
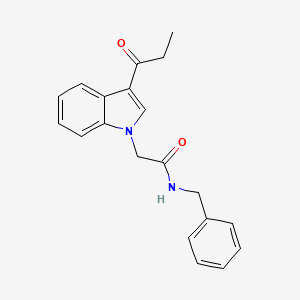
![N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5693763.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5693777.png)